REACTION_SMILES
|
[Br:13][C:14]1([CH3:20])[C:15](=[O:16])[O:17][CH2:18][CH2:19]1.[CH3:21][C:22](=[O:23])[Cl:24].[CH3:25][CH:26]([OH:27])[CH3:28].[K+:12].[O:1]1[CH2:2][CH2:3][CH:4]([S:7][C:8](=[O:9])[CH3:10])[CH2:5][CH2:6]1.[OH-:11]>>[O:1]1[CH2:2][CH2:3][CH:4]([S:7][C:14]2([CH3:20])[C:15](=[O:16])[O:17][CH2:18][CH2:19]2)[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(Br)CCOC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)SC1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(SC2CCOCC2)CCOC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |